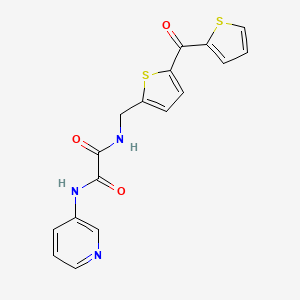

N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-pyridin-3-yl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c21-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-16(22)17(23)20-11-3-1-7-18-9-11/h1-9H,10H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWJYIHWEYPKHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound undergoes functionalization to introduce the necessary substituents.

Thiophene Coupling: The thiophene rings are introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Oxalamide Formation: The final step involves the formation of the oxalamide group through the reaction of an amine with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction of the oxalamide group can produce amines.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and functional groups that may interact with biological targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism by which N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets. The pyridine and thiophene rings can participate in π-π stacking interactions, while the oxalamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Target Compound :

- Structural Differences : The target compound lacks the chlorophenyl/piperidinyl motifs common in antiviral analogs, instead incorporating pyridin-3-yl and thiophene-based substituents. The thiophene-2-carbonyl group may enhance π-π stacking or alter solubility compared to thiazole or benzyl groups in analogs.

- Functional Implications : Antiviral oxalamides often target the CD4-binding site of HIV , but the target compound’s thiophene moiety could modulate interactions with viral or cellular receptors differently.

Comparison with Flavoring Oxalamides

16.099) are used as umami flavor enhancers (-8, 10-11):

Comparison with Target Compound :

- Structural Differences : Flavoring agents feature aromatic benzyl groups (e.g., dimethoxybenzyl) and pyridin-2-yl ethyl chains, whereas the target compound uses pyridin-3-yl and thiophene-carbonyl groups. The latter’s structure may reduce metabolic stability, as thiophene rings are prone to oxidation.

Comparison with Pharmaceutical Intermediate Oxalamides

Complex oxalamides like N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide () are designed as APIs:

| Compound ID | Substituents (N1/N2) | Key Features |

|---|---|---|

| Compound | N1: 5-chloropyridin-2-yl; N2: tetrahydrothiazolo-pyridinyl | Cyclohexyl backbone, high complexity |

Comparison with Target Compound :

- Structural Differences : Pharmaceutical intermediates often incorporate chiral centers and heterocyclic backbones (e.g., tetrahydrothiazolo-pyridinyl), while the target compound uses planar thiophene rings.

- Functional Implications : The target compound’s simpler structure may offer synthetic advantages but could limit binding specificity compared to highly engineered intermediates.

Q & A

How can researchers optimize the synthetic route for N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide to improve yield and purity?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including coupling pyridin-3-amine with a thiophene-derived intermediate. Key strategies include:

- Stepwise coupling : Use oxalyl chloride to activate carboxyl groups for amide bond formation, ensuring stoichiometric control to minimize side products .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

- Reaction optimization : Adjust temperature (e.g., 0–5°C for sensitive thiophene intermediates) and catalysts (e.g., DMAP for acylations) to enhance regioselectivity .

What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of pyridine (δ 8.5–9.0 ppm) and thiophene (δ 6.8–7.5 ppm) protons, while verifying the oxalamide linkage .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 423.08) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>98%) and detects trace impurities .

How should researchers design in vitro assays to evaluate biological activity against therapeutic targets?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves (1 nM–100 µM range) .

- Cell viability assays : Test in cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin, comparing results with controls (e.g., doxorubicin) to assess cytotoxicity .

- Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) quantify binding affinity (Kᵢ values) .

What advanced strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog synthesis : Modify the thiophene-carbonyl group (e.g., replace with furan or benzene) and compare bioactivity .

- Functional group masking : Protect hydroxyl or amine groups during derivatization to isolate pharmacophore contributions .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties with activity trends .

How can contradictory results in biological assays across studies be resolved?

Methodological Answer:

- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .

- Meta-analysis : Compare data across multiple cell lines or animal models to identify context-dependent effects .

What methodologies elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

- Molecular docking : Simulate binding poses in protein active sites (e.g., using AutoDock Vina) to predict interactions with key residues .

- CRISPR screening : Knock out candidate targets (e.g., kinases) in cell lines to observe resistance/sensitivity shifts .

- Proteomics : Perform LC-MS/MS profiling to identify differentially expressed proteins post-treatment .

How can researchers explore its potential in material science applications?

Methodological Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications .

- Thin-film characterization : Use AFM and UV-Vis spectroscopy to assess morphology and absorption spectra .

- Conductivity testing : Measure charge transport in doped polymer composites .

What protocols assess the compound’s stability under physiological or storage conditions?

Methodological Answer:

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- LC-MS stability studies : Monitor degradation products (e.g., hydrolysis of oxalamide to carboxylic acids) .

- Long-term storage : Test stability in DMSO at –20°C over 6–12 months with periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.